4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride

Catalog No.
S2960279
CAS No.
1049762-60-8
M.F
C14H16ClNS
M. Wt
265.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride

CAS Number

1049762-60-8

Product Name

4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride

IUPAC Name

4-(3,4-dimethylphenyl)sulfanylaniline;hydrochloride

Molecular Formula

C14H16ClNS

Molecular Weight

265.8

InChI

InChI=1S/C14H15NS.ClH/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13;/h3-9H,15H2,1-2H3;1H

InChI Key

YASMYLIXACCLLT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)SC2=CC=C(C=C2)N)C.Cl

Solubility

soluble
  • Ligand Design

    The molecule possesses an aromatic amine group and a thioether group, which are functional groups commonly found in ligands for metal complexes. These functional groups can bind to metals through coordination bonds, potentially making 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride a candidate for research in coordination chemistry and catalysis [].

  • Medicinal Chemistry

    The presence of the aromatic amine and the thioether moiety suggests possible bioisosteric replacement for existing drugs. Bioisosteres are molecules with similar shapes and properties that can interact with biological targets in a similar way. Studying 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride could be helpful in the development of new drugs with similar activities to existing medications [].

  • Proteomics Research

4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride is a chemical compound with the molecular formula C₁₄H₁₅NS·HCl and a molecular weight of approximately 265.8 g/mol. It features a thioether functional group and an aromatic amine structure, making it significant in various biochemical applications. The compound is known for its role in proteomics research and as a ligand in metal complexation due to its ability to coordinate with metal ions effectively .

There is no documented research on the specific mechanism of action of 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride. Compounds with similar structures have been investigated for potential applications in medicinal chemistry or material science []. However, further research is needed to understand the specific mechanism of action for this particular compound.

The reactivity of 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the thioether group. This compound can undergo reactions typical for aromatic amines, such as electrophilic aromatic substitution. Additionally, it may participate in oxidation reactions, where the thioether can be oxidized to sulfoxides or sulfones under appropriate conditions .

The synthesis of 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride typically involves the following steps:

  • Formation of Thioether: The reaction of 3,4-dimethylphenyl bromide with aniline in the presence of a base such as sodium hydride or potassium carbonate facilitates the formation of the thioether linkage.
  • Hydrochloride Salt Formation: The resulting thioether can then be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for various applications .

4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride is primarily used in:

  • Proteomics Research: As a biochemical reagent for studying protein interactions and modifications.
  • Ligand Chemistry: Due to its ability to form complexes with metal ions, it is used in coordination chemistry.
  • Pharmaceutical Development: Its inhibitory effects on cytochrome P450 enzymes make it a candidate for drug metabolism studies .

Studies on the interactions of 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride highlight its role as a substrate and inhibitor for various cytochrome P450 enzymes. This interaction is crucial for understanding drug-drug interactions and optimizing therapeutic regimens involving medications metabolized by these enzymes. The compound's ability to penetrate biological membranes suggests potential systemic effects when administered .

Several compounds share structural similarities with 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
2-((2,4-Dimethylphenyl)thio)aniline1019453-85-00.81
4-(Phenylthio)benzene-1,2-diamine43156-48-50.71
4-(3-Methylphenyl)thioanilineNot AvailableSimilar Structure
2-(Phenylthio)anilineNot AvailableSimilar Structure

Uniqueness

The uniqueness of 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride lies in its specific arrangement of functional groups that confer distinct biological activity profiles compared to similar compounds. Its ability to inhibit multiple cytochrome P450 enzymes while maintaining solubility makes it particularly valuable in pharmacological research .

Dates

Modify: 2023-08-17

Explore Compound Types